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Compound of Interest

Compound Name: Asante NaTRIUM Green-2 AM

Cat. No.: B10827320 Get Quote

Technical Support Center: Asante NaTRIUM
Green-2 AM
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers using Asante NaTRIUM Green-2 AM, a fluorescent indicator

for measuring intracellular sodium concentrations.

Frequently Asked Questions (FAQs)
Q1: What is Asante NaTRIUM Green-2 AM and how does it work?

Asante NaTRIUM Green-2 AM is a cell-permeant fluorescent dye used to measure

intracellular sodium (Na+) concentrations.[1][2] The "AM" ester modification allows the dye to

easily cross the cell membrane. Once inside the cell, intracellular enzymes called esterases

cleave off the AM group, trapping the now fluorescently active form of the dye, Asante

NaTRIUM Green-2, within the cytosol.[2] This active form binds to Na+ ions, and upon binding,

its fluorescence intensity increases, which can be measured to determine changes in

intracellular sodium concentration.[1] The dye has excitation and emission maxima around 525

nm and 545 nm, respectively.[3]

Q2: My fluorescent signal is weak or I'm not seeing any staining. What could be the problem?
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Several factors can contribute to weak or no staining. First, ensure that your dye loading

protocol is optimized. This includes using the correct concentrations of the dye, DMSO, and a

dispersing agent like Pluronic® F-127.[4][5][6] Suboptimal loading temperatures can also lead

to poor dye uptake; a range of 20-37°C is generally recommended, but the ideal temperature

can be cell-type dependent.[7] Insufficient incubation time will also result in a weak signal.[7]

Additionally, check the health of your cells, as unhealthy or dead cells will not retain the dye.

Finally, verify that your microscope's filter set is appropriate for the excitation and emission

spectra of Asante NaTRIUM Green-2.[8]

Q3: I am observing bright fluorescent spots inside my cells instead of a diffuse cytosolic signal.

What is happening?

This phenomenon is known as compartmentalization, where the AM ester form of the dye is

sequestered into organelles like mitochondria or lysosomes before the AM group is cleaved.[7]

This can lead to a punctate staining pattern and inaccurate measurements of cytosolic sodium.

To mitigate this, you can try lowering the loading temperature or reducing the incubation time.

[6][7]

Q4: The fluorescence signal is decreasing over time, even in resting cells. What causes this

and how can I prevent it?

A decreasing fluorescent signal over time is often due to dye extrusion from the cells or

photobleaching.

Dye Extrusion: Many cell types express multidrug resistance (MDR) transporters (also known

as ATP-binding cassette or ABC transporters) that can actively pump the hydrophobic AM

form of the dye out of the cell before it can be cleaved by esterases.[9][10] Even the cleaved,

hydrophilic form can sometimes be extruded.[10] This is a common issue with many AM

ester dyes. To prevent this, you can use an inhibitor of these transporters, such as

probenecid.[6][11]

Photobleaching: Continuous or high-intensity excitation light can cause the fluorophore to

permanently lose its ability to fluoresce. To minimize photobleaching, reduce the exposure

time and intensity of the excitation light as much as possible.[8][12] Using an anti-fade

mounting medium can also be beneficial if you are working with fixed cells.[12]
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Troubleshooting Guide: Dye Extrusion
Problem: Rapid loss of fluorescent signal, suggesting the dye is being pumped out of the cells.

This is a common problem caused by the activity of multidrug resistance (MDR) transporters.

Here's a step-by-step guide to troubleshoot and resolve this issue.

Step 1: Confirm Dye Extrusion

Observation: The initial fluorescent signal after loading is strong but then diminishes steadily

over a short period (e.g., 30-60 minutes) without any experimental stimulation.

Action: Compare the signal loss in your experimental cells to a cell line known to have low

MDR activity, if available. A significantly faster signal decay in your cells of interest points

towards active extrusion.

Step 2: Inhibit MDR Transporters with Probenecid

Probenecid is a widely used inhibitor of organic anion transporters, which include several types

of MDR transporters.[11][13][14]

Protocol:

Prepare a stock solution of probenecid in a suitable solvent (e.g., 1 M in 1 N NaOH, then

diluted in buffer).

During the dye loading step, add probenecid to the loading buffer at a final concentration

of 1-2.5 mM.[6]

After loading, also include probenecid in the imaging buffer at the same concentration to

ensure continuous inhibition of the transporters.

Expected Outcome: A significant reduction in the rate of fluorescence signal decay.

Step 3: Optimize Probenecid Concentration

The optimal concentration of probenecid can be cell-type dependent. If 1-2.5 mM is not

effective or causes cytotoxicity, perform a dose-response experiment.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2544448/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-probenecid
https://www.ncbi.nlm.nih.gov/books/NBK548599/
https://www.aatbio.com/resources/application-notes/fluorescent-dye-am-esters
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Action: Test a range of probenecid concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 2.5 mM) to

find the lowest effective concentration that does not harm the cells.

Evaluation: Monitor both the fluorescence retention and cell viability (e.g., using a trypan

blue exclusion assay) for each concentration.

Step 4: Consider Alternatives to Probenecid

If probenecid is ineffective or cytotoxic, other inhibitors of MDR transporters can be tested.

Examples: Verapamil, cyclosporin A, and MK-571 are known inhibitors of different types of

ABC transporters.[9][10][15]

Action: Consult the literature to determine which inhibitors are most effective for the specific

MDR transporters expressed in your cell type and test them in your experimental system.

Step 5: Optimize Loading Conditions

Lowering the temperature during dye loading can sometimes reduce the activity of MDR

transporters and minimize dye extrusion.[6][7]

Action: Try loading the cells at room temperature or even 4°C instead of 37°C. Be aware that

this may require a longer incubation time to achieve sufficient dye loading.

Quantitative Data Summary
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Parameter Value Cell Type/Condition Reference

Asante NaTRIUM

Green-2 AM

Properties

Excitation Maximum ~525 nm In vitro [3]

Emission Maximum ~545 nm In vitro [3]

Dissociation Constant

(Kd) for Na+
20 mM

In vitro (in the

absence of K+)
[3]

34 mM
In vitro (in the

presence of K+)
[3]

39 mM In astrocytes [3]

Recommended

Loading Conditions

Dye Concentration
1-10 µM (typically 4-5

µM)
General cell lines [6]

Pluronic® F-127

Concentration
~0.02% In final loading buffer [6]

DMSO Concentration ~0.25% In final loading buffer [4][5]

Incubation

Temperature
20-37°C General cell lines [7]

Incubation Time 20-60 minutes General cell lines [6]

MDR Transporter

Inhibition

Probenecid

Concentration
1-2.5 mM General cell lines [6]

Sulfinpyrazone

Concentration
0.1-0.25 mM General cell lines [6]
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Experimental Protocols
Protocol 1: Standard Loading of Asante NaTRIUM Green-2 AM

Prepare Stock Solutions:

Prepare a 1 to 10 mM stock solution of Asante NaTRIUM Green-2 AM in high-quality,

anhydrous DMSO.[6] Store desiccated at -20°C and protected from light.[6]

Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.[6]

Prepare Loading Buffer:

On the day of the experiment, warm an aliquot of the dye stock solution to room

temperature.

Mix equal volumes of the dye stock solution and the 20% Pluronic® F-127 stock solution.

[6]

Dilute this mixture in a buffered physiological solution (e.g., Hanks' Balanced Salt Solution

with HEPES) to a final dye concentration of 1-10 µM.[6] The final Pluronic® F-127

concentration will be approximately 0.02%.

Cell Loading:

Wash cells once with the buffered physiological solution.

Remove the washing solution and add the loading buffer to the cells.

Incubate for 20-60 minutes at 20-37°C, protected from light.[6][7] The optimal time and

temperature should be determined empirically for your specific cell type.

Washing:

Remove the loading buffer and wash the cells two to three times with fresh, warm buffer to

remove any extracellular dye.[7]

Imaging:
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Proceed with fluorescence imaging using appropriate filter sets for Asante NaTRIUM

Green-2 (Excitation/Emission: ~525/545 nm).

Protocol 2: Loading with Probenecid to Inhibit Dye Extrusion

Prepare Stock Solutions:

Prepare stock solutions of Asante NaTRIUM Green-2 AM and Pluronic® F-127 as

described in Protocol 1.

Prepare a stock solution of probenecid (e.g., 250 mM in 1N NaOH, then neutralized with

HCl and brought to final volume with buffer).

Prepare Loading Buffer with Probenecid:

Prepare the loading buffer with Asante NaTRIUM Green-2 AM and Pluronic® F-127 as

described in Protocol 1.

Add probenecid from the stock solution to the loading buffer to a final concentration of 1-

2.5 mM.[6]

Cell Loading and Washing:

Follow the cell loading and washing steps as described in Protocol 1. Ensure that the

wash buffer also contains probenecid at the same final concentration.

Imaging:

Perform fluorescence imaging in a buffer that also contains 1-2.5 mM probenecid.
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Caption: Mechanism of dye loading, cleavage, and extrusion via MDR transporters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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